Allylanisole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

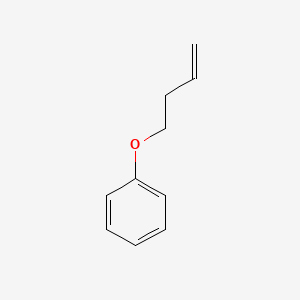

Allylanisole: 4-allylanisole , is a naturally occurring organic compound found in various essential oils, including basil, tarragon, and fennel. It is a phenylpropanoid with the chemical formula C₁₀H₁₂O and is known for its sweet, anise-like aroma. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylanisole can be synthesized through several methods. One common synthetic route involves the O-alkylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrially, this compound is often obtained through the fractional distillation of essential oils, particularly from basil. The essential oil is subjected to steam distillation, followed by fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allylanisole can undergo oxidation reactions to form various oxidation products. For example, oxidation with can yield .

Reduction: Reduction of this compound can be achieved using over a to produce .

Substitution: this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid as a catalyst.

Major Products Formed:

4-allylphenol: (oxidation)

4-propylanisole: (reduction)

4-allyl-2-nitroanisole: (substitution)

Scientific Research Applications

Chemistry: Allylanisole is used as a reference standard in analytical chemistry for the analysis of essential oils. It is also employed in the synthesis of various organic compounds due to its reactive allyl group .

Biology: In biological research, this compound is studied for its potential insecticidal properties. It acts as a repellent for certain insect species, making it a candidate for natural pest control methods .

Medicine: this compound has shown potential antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit the growth of certain bacteria and reduce inflammation in biological systems .

Industry: In the fragrance and flavor industries, this compound is used to impart a sweet, anise-like aroma to various products, including perfumes, soaps, and food items .

Mechanism of Action

The mechanism of action of allylanisole involves its interaction with various molecular targets. For instance, its insecticidal properties are attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis .

Comparison with Similar Compounds

Anethole: Anethole is another phenylpropanoid with a similar structure to allylanisole. It is found in anise and fennel and has a sweet, licorice-like aroma.

Eugenol: Eugenol is a phenylpropanoid found in clove oil. It has a spicy, clove-like aroma and is used in dentistry for its analgesic properties.

Uniqueness of this compound: this compound is unique due to its specific combination of an allyl group and a methoxy group attached to the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

Allylanisole, also known as p-allylanisole or methyl chavicol, is a phenylpropanoid compound predominantly found in essential oils, particularly from the Ocimum species, such as sweet basil (Ocimum basilicum). This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound's chemical structure comprises a benzene ring with a methoxy group (–OCH₃) and a propenyl group (–CH₃CH=CH₂) at the 1 and 4 positions, respectively. This configuration is critical for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown its ability to inhibit free radicals and lipid peroxidation:

- DPPH Radical Scavenging : this compound has been shown to effectively scavenge DPPH radicals, indicating strong antioxidant potential. In one study, the compound demonstrated an inhibition percentage of 73.08% at certain concentrations .

- Lipid Peroxidation : The compound significantly reduced malonaldehyde content in lipid peroxidation assays, showcasing its protective effects against oxidative stress .

Antimicrobial Activity

This compound possesses notable antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported that essential oils containing this compound exhibit antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated effective bactericidal action against these microorganisms .

- Mechanism of Action : The antimicrobial effect is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions within bacterial cells .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

- Leukocyte Migration Inhibition : Research indicates that this compound can inhibit leukocyte migration, which is crucial in the inflammatory response. This effect may be linked to its ability to modulate immune cell functions .

- Carrageenan-Induced Edema : In animal models, this compound demonstrated a dose-dependent reduction in inflammation in carrageenan-induced edema tests, further supporting its potential as an anti-inflammatory agent .

Insecticidal Activity

The insecticidal properties of this compound have been explored in various studies:

- Impact on Insect Behavior : this compound has shown effectiveness against mosquito larvae and adult insects by blocking voltage-activated sodium channels, leading to paralysis and death in target species such as Anopheles braziliensis, which transmits malaria .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Properties

CAS No. |

56182-34-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

but-3-enoxybenzene |

InChI |

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |

InChI Key |

VASBMTKQLWDLDL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.